molecular formula C15H19N3O2 B7566376 N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide

N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide

Cat. No. B7566376
M. Wt: 273.33 g/mol
InChI Key: MXRMHHHOXWJMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as FMP, is a compound with potential therapeutic applications. It belongs to the class of pyrrolidine carboxamide derivatives and has been studied extensively for its anti-inflammatory and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of MAPKs, which are involved in the signaling pathways that regulate cell growth, differentiation, and survival. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of NF-κB. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. In addition, N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been found to inhibit the proliferation and migration of cancer cells and reduce tumor growth in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in moderate to high yields. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been extensively studied for its anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before clinical use.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One of the areas of interest is the development of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide derivatives with improved anti-inflammatory and anti-tumor properties. Another area of interest is the evaluation of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in animal models of various diseases, such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Further studies are also needed to elucidate the exact mechanism of action of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide and its potential toxicity in humans.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is a promising compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-tumor properties and has been found to possess several biochemical and physiological effects. The synthesis method of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is relatively simple, and it has several advantages for lab experiments. However, its potential toxicity needs to be carefully evaluated before clinical use. There are several future directions for the study of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, including the development of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide derivatives and the evaluation of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in animal models of various diseases.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxylic acid with furfurylamine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product. The process is relatively simple and can be carried out in a few steps with moderate to high yields.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activity of NF-κB, a key regulator of the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-8-2-6-13(17)14-7-3-9-18(14)15(19)16-11-12-5-4-10-20-12/h2,4-6,8,10,14H,3,7,9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRMHHHOXWJMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCN2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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